An In-Depth Technical Guide to the Degradation Pathway and Major Metabolites of Propineb
An In-Depth Technical Guide to the Degradation Pathway and Major Metabolites of Propineb
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propineb, a broad-spectrum dithiocarbamate fungicide, is extensively used in agriculture to control a variety of fungal diseases on crops such as grapes, potatoes, and tomatoes.[1][2] Its polymeric zinc complex structure provides protective and long-lasting action.[2] However, the environmental fate of propineb and the toxicological profiles of its degradation products are of significant concern, necessitating a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of propineb, identifies its major metabolites, and details their toxicological significance. Furthermore, it presents established analytical methodologies for the detection and quantification of propineb and its key metabolites, offering a critical resource for researchers and professionals in environmental science, toxicology, and drug development.
Introduction to Propineb
Propineb is a member of the dithiocarbamate class of fungicides, characterized by its polymeric structure containing zinc.[2] It is commercially available in various formulations, including wettable powders and water-dispersible granules.[2] Its mode of action is multi-sited, inhibiting various enzymes in fungal cells and disrupting their metabolism.[2] While effective in plant protection, the degradation of propineb in the environment leads to the formation of several metabolites, with propylenethiourea (PTU) being of primary toxicological concern.[3][4]
The Degradation Pathway of Propineb: A Multifaceted Process
The degradation of propineb is a complex process influenced by both abiotic and biotic factors. The breakdown of the parent compound can occur through hydrolysis, photolysis, and microbial metabolism, leading to a cascade of intermediate and final products.
Abiotic Degradation
Abiotic degradation plays a crucial role in the initial breakdown of the propineb polymer.
Propineb is susceptible to hydrolysis, with its stability being pH-dependent. The degradation is generally faster in acidic to neutral conditions.[5] The primary hydrolysis product is propylenethiourea (PTU), along with the release of carbon disulfide (CS₂).[5] The half-life for propineb hydrolysis is approximately 1 day at pH 4 and 7, and extends to 2-5 days at pH 9 at 22°C.[5]
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Causality of Experimental Choice: The study of hydrolysis at different pH values is critical as the pH of soil and water can vary significantly, directly impacting the persistence of propineb and the rate of formation of its metabolites.
Photodegradation, or the breakdown of molecules by light, also contributes significantly to the degradation of propineb. Exposure to sunlight can lead to the rapid breakdown of the fungicide.[5] Similar to hydrolysis, a major photolysis product of propineb is propylenethiourea (PTU).[5] The photolytic half-life of propineb is in the order of hours, indicating that sunlight plays a significant role in its dissipation from plant surfaces and topsoil.[5]
Biotic Degradation
Microbial metabolism is a key driver of propineb degradation in soil and aquatic environments. Various microorganisms can utilize propineb and its initial degradation products as a source of nutrients. The degradation often proceeds through the cleavage of the dithiocarbamate structure.
The overall degradation pathway of propineb can be visualized as a multi-step process, initiated by both abiotic and biotic factors, leading to the formation of several key metabolites.
Caption: Generalized degradation pathway of propineb.
Major Metabolites of Propineb
The degradation of propineb results in several major metabolites, each with distinct chemical properties and toxicological profiles.
| Metabolite | Chemical Structure |
| Propineb | [6] |
| Propylenethiourea (PTU) | |
| Propyleneurea (PU) | |
| 4-Methylimidazoline | |
| Propylenediamine (PDA) |
Propylenethiourea (PTU)
PTU is the most significant metabolite of propineb from a toxicological standpoint.[3][4] It is formed through the hydrolysis and photolysis of the parent compound.[5]
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Toxicological Profile: PTU has been identified as a substance with teratogenic, mutagenic, and carcinogenic properties in animal studies.[4] It is known to have goitrogenic effects, meaning it can interfere with the normal function of the thyroid gland by inhibiting thyroid peroxidase.[3] The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for PTU.[5]
Propyleneurea (PU)
PU is another major metabolite formed during the degradation of propineb, often through the further metabolism of PTU.[2]
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Toxicological Profile: Compared to PTU, propyleneurea is considered to be of lower toxicological concern. However, comprehensive toxicological data for PU is less readily available. Some sources indicate that it may be harmful if swallowed and can cause skin and eye irritation.[7]
4-Methylimidazoline
4-Methylimidazoline is a further degradation product in the metabolic pathway.
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Toxicological Profile: The toxicological profile of 4-methylimidazoline is a subject of ongoing research. Some studies have raised concerns about its potential carcinogenicity.
Propylenediamine (PDA)
PDA is formed from the hydrolysis of the propineb backbone.[2]
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Toxicological Profile: Propylenediamine is a corrosive chemical that can cause irritation and burns to the skin and eyes. Inhalation can irritate the respiratory tract.[8]
Analytical Methodologies for Detection and Quantification
The accurate monitoring of propineb and its metabolites in environmental and food samples is crucial for risk assessment. Due to the polymeric and unstable nature of propineb, its residues are often determined by measuring its degradation products.
Carbon Disulfide (CS₂) Evolution Method for Propineb
This is a traditional and widely used method for the determination of dithiocarbamate fungicides, including propineb.
Caption: Workflow for the CS₂ evolution method.
Experimental Protocol: Carbon Disulfide Evolution Method
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Sample Preparation: Homogenize a representative sample of the matrix (e.g., fruit, vegetable, soil).
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Apparatus Setup: Assemble a distillation apparatus consisting of a reaction flask, a condenser, and a series of traps.
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Acid Hydrolysis: Place the homogenized sample into the reaction flask. Add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl). The stannous chloride prevents the oxidation of CS₂.
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Distillation: Heat the reaction mixture to boiling. The propineb will hydrolyze, releasing carbon disulfide (CS₂), which is volatile.
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Trapping: Pass the evolved CS₂ gas through a trap containing a solution that reacts with CS₂ to form a colored complex. A common trapping solution is a mixture of cupric acetate and diethanolamine in ethanol, which forms a yellow copper (II) dithiocarbamate complex.[5]
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Quantification: Measure the absorbance of the colored solution using a spectrophotometer at a specific wavelength (typically 435 nm).[5]
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Calculation: Determine the concentration of propineb in the original sample by comparing the absorbance to a calibration curve prepared with standards of known concentration.
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Trustworthiness of the Protocol: This method is a well-established and validated procedure for the analysis of dithiocarbamates. The use of stannous chloride as a reducing agent ensures the complete conversion of the dithiocarbamate to CS₂ and prevents its loss through oxidation, making the results reliable. However, this method is not specific to propineb and measures the total dithiocarbamate content.
Chromatographic Methods for Metabolite Analysis
For the specific and sensitive detection of propineb's major metabolites, chromatographic techniques are employed.
Gas chromatography coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common method for the analysis of PTU and PDA.[9]
Experimental Protocol: GC-FPD Analysis of PTU
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Extraction: Extract the metabolites from the sample matrix using a suitable solvent, such as methanol or acetonitrile.
-
Clean-up: Purify the extract to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with cartridges like alumina or Florisil.
-
Derivatization (if necessary): For some GC applications, derivatization of the polar metabolites may be required to improve their volatility and chromatographic behavior.
-
GC-FPD Analysis: Inject the cleaned-up extract into a gas chromatograph equipped with an appropriate column (e.g., a capillary column with a polar stationary phase) and a flame photometric detector operating in sulfur mode for the selective detection of sulfur-containing compounds like PTU.
-
Quantification: Identify and quantify PTU by comparing its retention time and peak area to those of a certified reference standard.
LC-MS/MS is a highly sensitive and specific technique for the simultaneous analysis of multiple metabolites without the need for derivatization.
Experimental Protocol: LC-MS/MS Analysis of PTU and PU
-
Extraction: Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. This involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Clean up the acetonitrile extract by adding a mixture of sorbents (e.g., PSA, C18, and MgSO₄) to a portion of the extract and centrifuging.
-
LC-MS/MS Analysis: Inject the final extract into a liquid chromatograph coupled to a tandem mass spectrometer. Use a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, for the retention of polar metabolites like PTU and PU.
-
Detection and Quantification: Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. Select specific precursor and product ion transitions for each metabolite to ensure high selectivity and sensitivity. Quantify the analytes using a matrix-matched calibration curve.
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Expertise and Experience in Method Choice: The choice between GC and LC-MS/MS depends on the specific analytical needs. GC-FPD is a robust and cost-effective method for routine monitoring of PTU. However, LC-MS/MS offers superior sensitivity and selectivity, allowing for the simultaneous determination of multiple metabolites and is the preferred method for confirmatory analysis and low-level detection.
Environmental Fate and Ecotoxicity
The environmental fate of propineb is characterized by its relatively low persistence in soil and water.[2] However, the formation and persistence of its metabolites, particularly PTU, are of greater environmental concern.
| Parameter | Propineb | Propylenethiourea (PTU) | References |
| Soil Half-life (aerobic) | 0.5 - 8.1 days | Can be more persistent than propineb | [2] |
| Aqueous Hydrolysis Half-life (pH 7, 22°C) | ~1 day | Relatively stable | [5] |
| Aqueous Photolysis Half-life | < 1 hour | Slower than propineb | [5] |
| Mobility in Soil | Low | Higher than propineb | |
| Aquatic Toxicity | Very toxic to aquatic life | Toxic to aquatic organisms | [6] |
Propineb itself has low mobility in soil due to its polymeric nature and low water solubility. However, its major metabolite, PTU, is more water-soluble and has a higher potential for leaching into groundwater.
In terms of ecotoxicity, propineb is classified as very toxic to aquatic life.[6] Its metabolites, including PTU, also exhibit toxicity to various aquatic organisms.
Conclusion
The degradation of propineb is a complex process involving hydrolysis, photolysis, and microbial metabolism, leading to the formation of several major metabolites, including propylenethiourea (PTU), propyleneurea (PU), 4-methylimidazoline, and propylenediamine (PDA). Of these, PTU is of the highest toxicological concern due to its goitrogenic and potential carcinogenic properties. The analytical determination of propineb and its metabolites relies on methods such as CS₂ evolution and advanced chromatographic techniques like GC-FPD and LC-MS/MS. A thorough understanding of the degradation pathway and the behavior of these compounds in the environment is essential for accurate risk assessment and the development of strategies to mitigate their potential impact on human health and ecosystems.
References
-
Food and Agriculture Organization of the United Nations. (2004). PROPINEB (105 – see dithiocarbamates). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1993). 779 PROPINEB EXPLANATION. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: PROPYLENEDIAMINE. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Propineb (Ref: BAY 46131). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
-
ResearchGate. (n.d.). Main abiotic and biotic mechanisms of polymer degradation. Retrieved from [Link]
-
Hamad Bin Khalifa University. (2009). Degradation dynamics and dissipation kinetics of a dithiocarbamate fungicide (propineb) in tomato under east-indian climatic condition. Retrieved from [Link]
-
IOP Conference Series: Materials Science and Engineering. (2019). Degradation of pesticides propineb through the processes of Sonolysis, Ozonolysis And Sonolysis Using Catalysts N-doped TiO2. Retrieved from [Link]
-
PubMed. (2018). Determination of propineb and its metabolites propylenethiourea and propylenediamine in banana and soil using gas chromatography with flame photometric detection and LC-MS/MS analysis. Retrieved from [Link]
-
INCHEM. (1999). PROPYLENE THIOUREA (addendum). Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Propineb as Propylenediamine via LC-MS/MS in Fruit and Vegetables. Retrieved from [Link]
-
AGROLAB GROUP. (2020). Determination of thiourea compounds (PTU/ETU) and dithiocarbamates in baby food. Retrieved from [Link]
-
Deng, W., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. Retrieved from [Link]
-
Frontiers in Public Health. (2023). Advances in the neurotoxicity of ecological pesticide maneb: mechanisms and implications for human health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propineb. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylenethiourea. PubChem. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1,3-dimethyl propylene urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation dynamics and dissipation kinetics of a dithiocarbamate fungicide (Propineb) in tomato under East-Indian climatic condition. Retrieved from [Link]
Sources
- 1. fao.org [fao.org]
- 2. Propineb (Ref: BAY 46131) [sitem.herts.ac.uk]
- 3. Probing mechanism of Rhodamine B decolorization under homogeneous conditions via pH-controlled photocatalysis with anionic porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Propineb | C5H8N2S4Zn | CID 6100711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of propineb and its metabolites propylenethiourea and propylenediamine in banana and soil using gas chromatography with flame photometric detection and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
